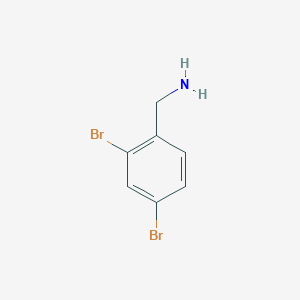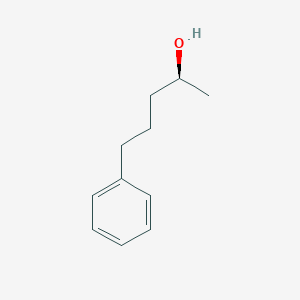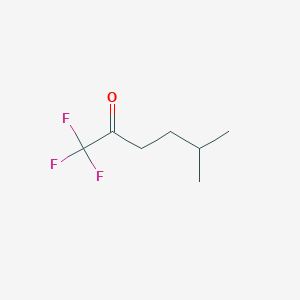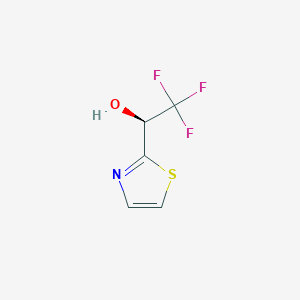
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid and a suitable base to introduce the trifluoromethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the thiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a trifluoromethyl ketone, while reduction could produce a thiazole derivative with modified functional groups.
Applications De Recherche Scientifique
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring may interact with specific amino acid residues in proteins. These interactions can modulate biological pathways and lead to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ester: An ester derivative with different reactivity and properties.
Uniqueness
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a trifluoromethyl group, thiazole ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C5H4F3NOS |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H/t3-/m1/s1 |
Clé InChI |
OZYOWBJWGFJRIJ-GSVOUGTGSA-N |
SMILES isomérique |
C1=CSC(=N1)[C@H](C(F)(F)F)O |
SMILES canonique |
C1=CSC(=N1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




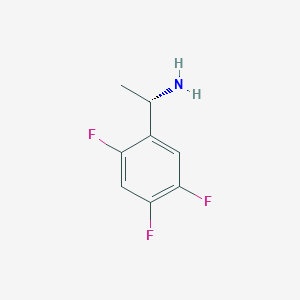
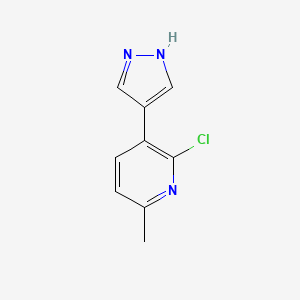



![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
